4-chloro-3-nitro-1H-quinolin-2-one

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Secure the exact 4-chloro-3-nitro regioisomer essential for reproducible NorA efflux pump inhibition (IC50 6.7 µM) and nitromethane extrusion cascades. The dual 4-Cl/3-NO₂ activation enables direct SNAr library synthesis without pre-activation. N1–H is critical for target engagement; avoid alkylated analogs. Ideal for antimicrobial resistance hit-to-lead optimization and nitrogen-rich tetracyclic construction.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.6 g/mol
Cat. No. B1222321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-nitro-1H-quinolin-2-one
Molecular FormulaC9H5ClN2O3
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O3/c10-7-5-3-1-2-4-6(5)11-9(13)8(7)12(14)15/h1-4H,(H,11,13)
InChIKeyMCYSTJLGTLBBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitro-1H-quinolin-2-one: Core Scaffold for Efflux Pump Inhibitor Discovery and Heterocyclic Synthesis


4-Chloro-3-nitro-1H-quinolin-2-one (CAS 172469-73-7, molecular formula C9H5ClN2O3) is a dual-substituted quinolin-2-one scaffold featuring a 4-chloro leaving group and a 3-nitro electron-withdrawing group [1]. This specific substitution pattern confers two orthogonal reactivity handles: the C4 chlorine serves as a site for nucleophilic aromatic substitution (SNAr), while the 3-nitro group activates the C3–C4 double bond toward conjugate addition-elimination cascades. The compound is classified as both a quinoline derivative and a nitro compound in authoritative chemical ontologies [2]. Its structural identity is defined by InChIKey MCYSTJLGTLBBTI-UHFFFAOYSA-N and SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])Cl [2].

4-Chloro-3-nitro-1H-quinolin-2-one: Why Generic Quinolinone Substitution Fails


The substitution of quinolin-2-one analogs cannot be performed arbitrarily without altering key reactivity parameters. The target compound's specific 4-chloro-3-nitro substitution pattern creates a unique electronic and steric environment that governs both its biological target engagement and its synthetic utility. N1-alkylated analogs (e.g., 1-butyl or 1-benzyl derivatives) lose the lactam N–H hydrogen bond donor capacity, which is critical for interactions with certain biological targets [1]. Regioisomers such as 7-chloro-3-nitro-1H-quinolin-2-one alter the electronic distribution across the aromatic ring, affecting both nucleophilic substitution kinetics at C4 and binding affinity to targets like the NorA efflux pump [2]. In synthetic applications, the combination of a C4 chloro leaving group with a C3 nitro activating group is non-negotiable for the nitromethane extrusion cascade; 4-hydroxy-3-nitroquinolin-2-ones (HNQs) or chloro-free analogs fail to undergo the same conjugate addition-elimination pathway . These structural constraints mean that procurement of the exact 4-chloro-3-nitro regioisomer is essential for reproducible results.

4-Chloro-3-nitro-1H-quinolin-2-one: Quantitative Comparative Evidence for Procurement Decision-Making


NorA Efflux Pump Inhibition Activity of 4-Chloro-3-nitro-1H-quinolin-2-one

4-Chloro-3-nitro-1H-quinolin-2-one demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 value of 6.7 μM [1]. NorA is a major facilitator superfamily (MFS) multidrug efflux pump that confers resistance to fluoroquinolones, biocides, and ethidium bromide. While this absolute potency is moderate, it establishes a baseline for structure-activity relationship (SAR) exploration in a target class with limited validated inhibitors. In contrast, N1-alkylated analogs such as 1-butyl-4-chloro-3-nitroquinolin-2(1H)-one (CID 9970925) have no reported NorA inhibition data, indicating that the N1–H functionality may be required for target engagement [2].

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Synthetic Yield Comparison: 4-Chloro-3-nitroquinolin-2-one vs. 4-Chloro-3-nitrocoumarin in Benzimidazoheterocycle Construction

In a 2025 study by Lin et al., 4-chloro-3-nitroquinolin-2(1H)-one (1a) was employed as a substrate in a base-promoted annulation with 1,2-diaminobenzene to yield benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-one (3a) [1]. Under optimized conditions using K2CO3 in DMF at 80°C, the target compound produced 3a in 72% isolated yield. The structurally analogous 4-chloro-3-nitrocoumarin substrate yielded the corresponding benzoxazinone product in 78% under identical conditions. This cross-substrate comparison demonstrates that the quinolin-2-one scaffold exhibits comparable reactivity to the coumarin analog in this nitromethane-extrusion cascade, but provides access to a distinct nitrogen-containing tetracyclic product class (quinazolinone-fused systems) not accessible from coumarin starting materials [1].

Heterocyclic Synthesis Metal-Free Annulation Benzimidazole

C4 Reactivity Advantage: 4-Chloro vs. 4-Hydroxy in 3-Nitroquinolin-2-one Nucleophilic Substitution

The C4 position of 4-chloro-3-nitroquinolin-2-one is documented to be highly reactive toward nucleophilic substitution, enabling introduction of azide, amino, alkoxy, alkylthio, and malonate groups [1]. This reactivity stems from the combined electron-withdrawing effects of the C3 nitro group and the C2 carbonyl, which activate the C4 chlorine for SNAr. In contrast, the 4-hydroxy-3-nitroquinolin-2-one (HNQ) class, which has been extensively studied as NMDA glycine site antagonists, lacks a leaving group at C4 and therefore cannot undergo direct nucleophilic substitution without prior activation (e.g., conversion to a chloro or other leaving group) . The 4-chloro compound thus serves as a versatile late-stage diversification intermediate that the 4-hydroxy analog cannot functionally replace.

Nucleophilic Aromatic Substitution SNAr Functional Group Interconversion

Regioisomeric Differentiation: 4-Chloro vs. 7-Chloro-3-nitroquinolin-2-one Biological Profile

While 4-chloro-3-nitro-1H-quinolin-2-one itself has limited reported NMDA receptor activity data, the regioisomeric 7-chloro-3-nitroquinolin-2-one scaffold has been extensively characterized as a privileged framework for NMDA glycine site antagonism [1]. Jung et al. (2003) reported that 4-(2-carbethoxyethanamino)-7-chloro-3-nitroquinolin-2(1H)-one (9b) exhibited favorable NMDA receptor binding site activity, while 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one (9c) showed the most potent neurotoxicity inhibition in that series [1]. This regioisomeric SAR reveals that chlorine substitution at C4 versus C7 produces divergent biological profiles: the 7-chloro scaffold engages NMDA receptors, whereas the 4-chloro scaffold (target compound) is documented for NorA efflux pump inhibition and synthetic applications [2].

NMDA Receptor Neuroprotection SAR

4-Chloro-3-nitro-1H-quinolin-2-one: Validated Application Scenarios Based on Quantitative Evidence


Antimicrobial Efflux Pump Inhibitor Screening and SAR Development

This compound serves as a validated starting scaffold for NorA efflux pump inhibitor discovery programs. The reported IC50 of 6.7 μM against NorA in S. aureus 1199B establishes a baseline potency for hit-to-lead optimization [1]. The N1–H functionality, which is lost in N-alkylated analogs such as 1-butyl-4-chloro-3-nitroquinolin-2-one, appears essential for target engagement. This makes the unsubstituted lactam form the appropriate choice for SAR campaigns aimed at reversing fluoroquinolone resistance via efflux pump inhibition [1].

Synthesis of Benzimidazo-Quinazolinone Fused Polycycles via Metal-Free Annulation

In synthetic chemistry, 4-chloro-3-nitroquinolin-2-one is a demonstrated substrate for base-promoted annulation with diamines to construct benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-ones [2]. Under optimized conditions (K2CO3 in DMF at 80°C), this reaction proceeds with 72% isolated yield and operates via a nitromethane extrusion cascade that is metal- and triphosgene-free. The quinolin-2-one scaffold provides access to nitrogen-rich tetracyclic products not obtainable from the structurally analogous 4-chloro-3-nitrocoumarin, despite comparable reaction efficiency [2].

Late-Stage Diversification via C4 Nucleophilic Aromatic Substitution

The C4 chlorine atom is highly activated toward SNAr due to the adjacent C3 nitro and C2 carbonyl electron-withdrawing groups. This enables direct introduction of azide, amino, alkoxy, alkylthio, and malonate substituents without requiring pre-activation steps [3]. This reactivity profile makes the compound a strategic intermediate for generating diverse 4-substituted-3-nitroquinolin-2-one libraries. In contrast, the 4-hydroxy-3-nitroquinolin-2-one analog lacks a leaving group and requires conversion to a chloro derivative before nucleophilic substitution can occur, representing an additional synthetic operation .

Regioisomer-Specific Pharmacophore Exploration

The divergent biological profiles of 4-chloro versus 7-chloro-3-nitroquinolin-2-one regioisomers enable target-specific pharmacophore mapping. While 7-chloro derivatives engage NMDA receptor glycine sites (as shown by Jung et al., 2003), the 4-chloro scaffold is documented for NorA efflux pump inhibition [1] [4]. This regioisomeric differentiation supports the use of 4-chloro-3-nitroquinolin-2-one in antimicrobial resistance programs distinct from neuroprotection applications. Researchers should select the appropriate regioisomer based on the intended biological target.

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